6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Description
6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a 2,4-dimethoxyphenyl group at the 4th position, and a dihydrobenzo[h]quinolin-2(1H)-one core structure.
Properties
IUPAC Name |
6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO3/c1-25-12-7-8-14(19(9-12)26-2)16-11-20(24)23-21-15-6-4-3-5-13(15)18(22)10-17(16)21/h3-10,16H,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTRCXCKUJSLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=O)NC3=C2C=C(C4=CC=CC=C43)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable quinoline precursor. The brominated intermediate is then subjected to a Friedel-Crafts acylation reaction with 2,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product undergoes cyclization under acidic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for bromination and acylation steps, ensuring consistent product quality and yield. Additionally, purification processes such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound is studied for its potential biological activities and interactions with various biological targets.
Medicine
In medicinal chemistry, 6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials requiring quinoline derivatives.
Mechanism of Action
The mechanism of action of 6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through binding to these targets, altering their function and leading to the desired biological outcome. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 6-fluoro-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 6-iodo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
Uniqueness
The uniqueness of 6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one lies in its specific substitution pattern. The presence of a bromine atom at the 6th position and a 2,4-dimethoxyphenyl group at the 4th position imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable subject for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
